Hexyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl bromoacetate, also known as bromoacetic acid hexyl ester, is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.107 g/mol . It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Hexyl bromoacetate can be synthesized through the esterification of bromoacetic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester product .
Chemical Reactions Analysis
Hexyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form hexanol and bromoacetic acid.
Reduction: This compound can be reduced to hexyl acetate using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Hexyl bromoacetate is used in scientific research for various purposes, including:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: This compound is used in studies involving enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites on proteins.
Industrial applications: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of hexyl bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This alkylation process can lead to the inhibition of enzyme activity and modification of protein function .
Comparison with Similar Compounds
Hexyl bromoacetate can be compared with other similar compounds, such as:
Ethyl bromoacetate: Similar to this compound, ethyl bromoacetate is used as an alkylating agent in organic synthesis.
Methyl bromoacetate: Another similar compound, methyl bromoacetate, is also used in organic synthesis and has similar reactivity but different physical characteristics.
This compound is unique due to its specific alkyl chain length, which can influence its reactivity and solubility in various solvents.
Properties
CAS No. |
13048-32-3 |
---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
hexyl 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3 |
InChI Key |
NNPJKFMGVZNJHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.